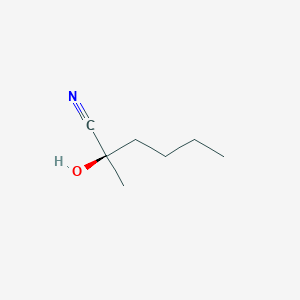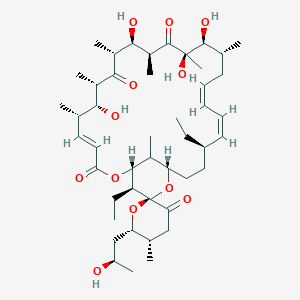
(2S)-3-amino-2-(benzenesulfonamido)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-amino-2-(benzenesulfonamido)propanoic Acid, also known as BAPTA, is a chemical compound that has been widely used in scientific research due to its ability to chelate calcium ions. BAPTA is a potent calcium chelator that has been used to study intracellular calcium signaling pathways and their role in various cellular processes.
Mecanismo De Acción
(2S)-3-amino-2-(benzenesulfonamido)propanoic Acid works by binding to calcium ions and preventing them from interacting with other molecules in the cell. This prevents the activation of calcium-dependent enzymes and signaling pathways, leading to a decrease in intracellular calcium levels.
Biochemical and Physiological Effects:
(2S)-3-amino-2-(benzenesulfonamido)propanoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cell types. (2S)-3-amino-2-(benzenesulfonamido)propanoic Acid has also been shown to inhibit neurotransmitter release and synaptic plasticity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2S)-3-amino-2-(benzenesulfonamido)propanoic Acid in lab experiments is its ability to selectively chelate calcium ions without affecting other metal ions. This allows researchers to study the specific role of calcium in various cellular processes. However, one limitation of using (2S)-3-amino-2-(benzenesulfonamido)propanoic Acid is its relatively low affinity for calcium ions, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research involving (2S)-3-amino-2-(benzenesulfonamido)propanoic Acid. One area of interest is the development of more potent calcium chelators that can be used in a wider range of experiments. Another area of interest is the study of the role of calcium signaling pathways in various disease states, including cancer and neurodegenerative diseases. Finally, there is interest in developing new methods for delivering calcium chelators to specific cells or tissues in order to study their effects more selectively.
Métodos De Síntesis
(2S)-3-amino-2-(benzenesulfonamido)propanoic Acid can be synthesized using a variety of methods, including the reaction of N-(2-hydroxyethyl)ethylenediamine with benzenesulfonyl chloride, followed by the reaction of the resulting intermediate with acrylonitrile. Another method involves the reaction of N-(2-hydroxyethyl)ethylenediamine with benzenesulfonyl chloride, followed by the reaction of the resulting intermediate with acrylamide.
Aplicaciones Científicas De Investigación
(2S)-3-amino-2-(benzenesulfonamido)propanoic Acid has been widely used in scientific research as a calcium chelator. It has been used to study the role of calcium signaling pathways in various cellular processes, including cell proliferation, differentiation, and apoptosis. (2S)-3-amino-2-(benzenesulfonamido)propanoic Acid has also been used to study the role of calcium in neurotransmitter release and synaptic plasticity.
Propiedades
Número CAS |
156185-88-5 |
|---|---|
Nombre del producto |
(2S)-3-amino-2-(benzenesulfonamido)propanoic Acid |
Fórmula molecular |
C9H12N2O4S |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
(2S)-3-amino-2-(benzenesulfonamido)propanoic acid |
InChI |
InChI=1S/C9H12N2O4S/c10-6-8(9(12)13)11-16(14,15)7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13)/t8-/m0/s1 |
Clave InChI |
QSCVWHIJUJGFDU-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CN)C(=O)O |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)









